molecular formula C9H8F2O B1345727 3,5-Difluoropropiophenone CAS No. 135306-45-5

3,5-Difluoropropiophenone

Cat. No.: B1345727
CAS No.: 135306-45-5
M. Wt: 170.16 g/mol
InChI Key: FVDQWXARVQADKN-UHFFFAOYSA-N
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Description

3,5-Difluoropropiophenone is a useful research compound. Its molecular formula is C9H8F2O and its molecular weight is 170.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,5-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDQWXARVQADKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159306
Record name 3,5-Difluoropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135306-45-5
Record name 3,5-Difluoropropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135306455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Difluoropropiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60159306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135306-45-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3,5-difluorobenzonitrile (Aldrich Chemical Co . Milwaukee. WI 53233)(50.0 g. 0.36 mole) in 500 mL of diethyl ether at 0° C. was added dropwise a solution of ethylmagnesium bromide (135 mL of a 3.OM solution 0.41 mole) in diethyl ether. The reaction mixture was refluxed for 3 hr. then chilled in an ice bath and hydrolyzed with 100 mL of 6N aqueous hydrogen chloride. The mixture was heated on a steam bath for 0.5 hr. The pH was adjusted to acid (litmus) and two phases were separated by extraction of the aqueous phase with diethyl ether. The combined extracts were dried (sodium sulfate) and concentrated in vacuo to give 61.3 g (91% of theory) of crude 3',5'-difluoropropiophenone.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
solution
Quantity
0.41 mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3,5-difluoropropiophenone in the synthesis of novel antidepressant compounds?

A: this compound serves as a crucial starting material in the multi-step synthesis of m-difluorinemorpholinol derivatives, some of which have shown potential antidepressant activity [, ]. The research highlights the use of this compound in synthesizing 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, a compound demonstrating promising results in preclinical studies [].

Q2: Can you elaborate on the synthesis process of m-difluorinemorpholinol derivatives starting from this compound?

A2: The synthesis of m-difluorinemorpholinol derivatives, starting with this compound, involves several key steps:

  1. Bromination: this compound undergoes bromination, typically using cupric bromide, to introduce a bromine atom at the alpha position to the carbonyl group [].
  2. Amination: The brominated compound then reacts with an amine, incorporating a nitrogen atom into the structure [, ].
  3. Cyclization: The molecule undergoes cyclization, forming the morpholine ring system, a characteristic feature of these derivatives [, ].
  4. Acidification: Finally, the cyclized compound is treated with an acid, usually hydrochloric acid, to form the hydrochloride salt of the final m-difluorinemorpholinol derivative [, ].

Q3: What are the potential advantages of using this compound as a starting material in this context?

A: The research suggests that using cupric bromide for the bromination of this compound leads to high selectivity for the desired product []. Furthermore, employing nonproton polar solvents during the amination step can shorten reaction times and reduce the use of potentially toxic reagents []. These factors highlight the potential advantages of using this compound in terms of synthesis efficiency and environmental considerations.

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